2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one
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Overview
Description
2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one, commonly known as a nucleoside analogue, is a vital compound in biochemistry. It comprises a purine base attached to a sugar moiety, forming a key building block of nucleic acids, which are essential for the storage and transmission of genetic information in all living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions : The synthesis of 2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one generally involves the condensation of the purine base with a protected ribose derivative under acidic conditions, followed by deprotection steps. Key reagents may include acetic anhydride, pyridine, and methanol.
Industrial Production Methods
: For large-scale production, the compound is often synthesized via enzymatic routes using nucleoside phosphorylases or via chemical synthesis involving protecting groups for the selective functionalization of the sugar and base components.
Chemical Reactions Analysis
Types of Reactions :
Oxidation
: The compound can undergo oxidation reactions leading to the formation of oxopurines.
Reduction
: Reduction of the carbonyl group in the sugar moiety can yield dihydro derivatives.
Substitution
: Nucleophilic substitution reactions can introduce various functional groups into the purine base.
Common Reagents and Conditions
: Oxidizing agents like hydrogen peroxide and reductants like sodium borohydride are commonly used. Substitution reactions often employ reagents like halogenating agents under basic conditions.
Major Products
: Oxidation yields oxopurine derivatives, reduction produces dihydro compounds, and substitution leads to functionalized purine derivatives.
Scientific Research Applications
This compound plays a significant role in diverse fields:
Chemistry
: Studying the structure and function of nucleic acids.
Biology
: Examining DNA/RNA synthesis and repair mechanisms.
Medicine
: Developing antiviral and anticancer agents, particularly in the treatment of diseases like HIV and certain cancers.
Industry
: Utilized in biotechnology for genetic engineering and therapeutic developments.
Mechanism of Action
The mechanism by which this compound exerts its effects revolves around its incorporation into DNA/RNA chains, causing termination of chain elongation or incorporation of faulty bases. Its molecular targets include DNA/RNA polymerases and enzymes involved in nucleotide metabolism, disrupting nucleic acid synthesis pathways.
Comparison with Similar Compounds
Compared to other nucleoside analogues, 2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one has unique structural attributes that enhance its binding affinity and specificity for certain enzymes. Similar compounds include adenosine, guanosine, and cytidine analogues, each exhibiting distinct biological activities and therapeutic potentials.
By exploring these aspects, it becomes clear how this compound contributes to the vast landscape of biochemical research and therapeutic application. What's next? Should we deep dive into one of these sections?
Properties
CAS No. |
22837-44-1 |
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Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-amino-9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m1/s1 |
InChI Key |
YKBGVTZYEHREMT-SRQIZXRXSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
solubility |
not available |
Origin of Product |
United States |
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